molecular formula C17H18N2O4 B5751626 2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5751626
M. Wt: 314.34 g/mol
InChI Key: RYCFMVPDZIFTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as DMNAA, is a chemical compound that has been studied for its potential use in scientific research. DMNAA belongs to the class of compounds known as nitroaromatics, which have been used in various research applications due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is not well understood, but it is thought to involve the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting the growth and proliferation of cancer cells, and inducing DNA damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its unique chemical properties, which make it useful for a variety of research applications. However, one limitation is that the mechanism of action of this compound is not well understood, which makes it difficult to fully understand its effects on cells and tissues.

Future Directions

There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, including further studies on its mechanism of action, its potential use as a fluorescent probe for detecting DNA damage, and its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies on the biochemical and physiological effects of this compound could help to better understand its potential therapeutic uses.

Synthesis Methods

2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can be synthesized by reacting 2,5-dimethylphenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride and a catalyst. The resulting product can be purified using various methods, such as recrystallization or chromatography.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential anti-cancer agent. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-4-5-13(3)16(8-11)23-10-17(20)18-15-9-14(19(21)22)7-6-12(15)2/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCFMVPDZIFTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.